molecular formula C6H5NOS2 B14746982 3h-1,2,3-Benzodithiazole 2-oxide CAS No. 3292-55-5

3h-1,2,3-Benzodithiazole 2-oxide

Cat. No.: B14746982
CAS No.: 3292-55-5
M. Wt: 171.2 g/mol
InChI Key: ZXKRHAKTQWHNEC-UHFFFAOYSA-N
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Description

3H-1,2,3-Benzodithiazole 2-oxide is a heterocyclic compound that features a unique structure with sulfur and nitrogen atoms incorporated into a benzene ring. This compound is known for its intriguing electronic properties and has garnered attention in various fields of research, including materials science and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,3-Benzodithiazole 2-oxide typically involves the Herz reaction, which is a well-known method for constructing dithiazole rings. This reaction generally starts with an electron-rich aniline derivative and involves the use of disulfur dichloride as a reagent. The reaction conditions often include a solvent such as dioxane and may require heating to facilitate the formation of the dithiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of scaling up the Herz reaction can be applied. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3H-1,2,3-Benzodithiazole 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve solvents like ethanol or acetonitrile and may require catalysts or specific temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzodithiazole derivatives .

Scientific Research Applications

3H-1,2,3-Benzodithiazole 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism by which 3H-1,2,3-Benzodithiazole 2-oxide exerts its effects involves its ability to participate in electron transfer processes. The compound’s conjugated structure allows it to stabilize radical intermediates, making it useful in various redox reactions. Molecular targets and pathways involved in its action include interactions with electron-rich or electron-deficient species, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific electronic properties, which arise from the arrangement of sulfur and nitrogen atoms in the ring. This makes it particularly valuable in applications requiring stable radical intermediates and efficient electron transfer .

Properties

CAS No.

3292-55-5

Molecular Formula

C6H5NOS2

Molecular Weight

171.2 g/mol

IUPAC Name

3H-1,2λ4,3-benzodithiazole 2-oxide

InChI

InChI=1S/C6H5NOS2/c8-10-7-5-3-1-2-4-6(5)9-10/h1-4,7H

InChI Key

ZXKRHAKTQWHNEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NS(=O)S2

Origin of Product

United States

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